VMAT2 Inhibitory Potency and Transporter Selectivity: The 4-(2-Fluoroethoxy)phenoxy Motif in Lobelane Analogs
The lobelane analogue 14, which incorporates the 4-(2-fluoroethoxy)phenoxy moiety, exhibited a Ki of 31 nM for VMAT2 inhibition, identical to the most potent compound in the series (analogue 7). Critically, analogue 14 demonstrated 96-fold selectivity for VMAT2 over DAT and 335-fold selectivity for VMAT2 over SERT compared to the parent compound lobelane, representing a substantial selectivity enhancement driven by the 4-(2-fluoroethoxy) and 4-hydroxy substitution pattern [1].
| Evidence Dimension | VMAT2 inhibitory potency and selectivity versus DAT and SERT |
|---|---|
| Target Compound Data | Lobelane analogue 14 (containing the 4-(2-fluoroethoxy)phenoxy motif): VMAT2 Ki = 31 nM; 96-fold selectivity over DAT; 335-fold selectivity over SERT relative to lobelane. |
| Comparator Or Baseline | Parent compound lobelane: VMAT2 Ki = 67 nM; baseline DAT/SERT selectivity. |
| Quantified Difference | 2.2-fold improvement in VMAT2 affinity; 96-fold and 335-fold selectivity gains. |
| Conditions | [3H]Dopamine uptake assay at VMAT2, DAT, and SERT in rat synaptic vesicle preparations. |
Why This Matters
For researchers developing VMAT2-targeted therapeutics, building blocks that retain or improve upon this selectivity profile are critical to reducing off-target effects at plasmalemma transporters, directly impacting the abuse liability and side-effect profile of candidate molecules.
- [1] Joolakanti SR et al. Bioorg Med Chem Lett. 2016;26(10):2422-2427. DOI: 10.1016/j.bmcl.2016.03.119. View Source
